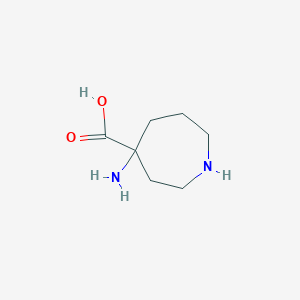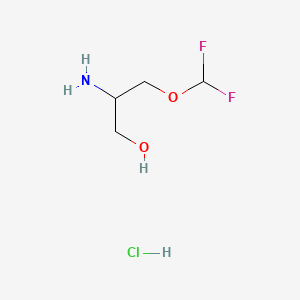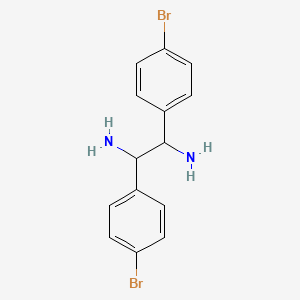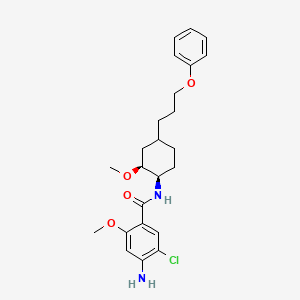
4-Aminoazepane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminoazepane-4-carboxylic acid is a seven-membered heterocyclic compound containing both an amino group and a carboxylic acid group This compound is a derivative of azepane, which is a saturated nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Aminoazepane-4-carboxylic acid can be synthesized through several methods:
From 1-Amino-4-oxo-cyclohexane-4-carboxylic acid: This method involves the conversion of 1-amino-4-oxo-cyclohexane-4-carboxylic acid to this compound through a series of steps including cyclization and reduction.
Via Nitrile Hydrolysis: Another method involves the hydrolysis of nitriles to form the corresponding carboxylic acids.
Using Grignard Reagents: The reaction of Grignard reagents with carbon dioxide followed by acidification can also yield carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminoazepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
4-Aminoazepane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of peptidomimetics and other bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Materials Science: It is used in the modification of surfaces and the synthesis of nanomaterials.
Biology: It is studied for its potential role in protein folding and molecular recognition.
Mecanismo De Acción
The mechanism of action of 4-aminoazepane-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Protein Folding: It can induce helix conformations in peptides, affecting their biological activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Molecular Recognition: Its unique structure allows it to participate in molecular recognition processes, making it useful in drug design.
Comparación Con Compuestos Similares
4-Aminoazepane-4-carboxylic acid can be compared with other similar compounds such as:
Azepines: These are seven-membered heterocycles with one nitrogen atom.
Benzodiazepines: These compounds contain a fused benzene ring and exhibit different pharmacological properties.
Oxazepines and Thiazepines: These compounds contain oxygen or sulfur atoms in addition to nitrogen, leading to different chemical and biological activities.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
4-aminoazepane-4-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c8-7(6(10)11)2-1-4-9-5-3-7/h9H,1-5,8H2,(H,10,11) |
Clave InChI |
LNSQISACEWJAOP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCNC1)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(Propan-2-yl)amino]cyclohexyl}methanol](/img/structure/B15295554.png)

![B-[2-(2-Naphthalenyl)ethenyl]boronic Acid](/img/structure/B15295572.png)
![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)


![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)







